molecular formula C24H21N5O B12629934 2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- CAS No. 1215312-80-3

2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-

Cat. No.: B12629934
CAS No.: 1215312-80-3
M. Wt: 395.5 g/mol
InChI Key: UGWIBERFWUXJNU-UHFFFAOYSA-N
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Description

This compound is a disazo dye featuring two diazenyl (-N=N-) groups. The primary structure consists of a 2-naphthalenol backbone substituted with a phenyl group bearing a dimethylamino (-N(CH₃)₂) moiety at the para position, connected via an azo linkage. Its molecular formula is C₂₄H₂₂N₆O, with a molecular weight of 410.48 g/mol (calculated from and structural analysis). The dimethylamino group enhances electron-donating properties, influencing spectral characteristics and solubility compared to simpler azo dyes.

Properties

CAS No.

1215312-80-3

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

1-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C24H21N5O/c1-29(2)21-14-12-20(13-15-21)26-25-18-8-10-19(11-9-18)27-28-24-22-6-4-3-5-17(22)7-16-23(24)30/h3-16,30H,1-2H3

InChI Key

UGWIBERFWUXJNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- typically involves a multi-step process. One common method includes the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of pH, temperature, and reactant concentrations. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dye Chemistry

The compound is primarily utilized as a dye in the textile and food industries. It exhibits vibrant colors and stability under various conditions, making it suitable for applications in:

  • Textile Dyes : Used to impart color to fabrics due to its excellent affinity for natural fibers.
  • Food Coloring : Employed in food products where synthetic dyes are permissible.

Biomedical Applications

Recent studies have highlighted the potential of this compound in biomedical fields:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown zones of inhibition comparable to standard antibiotics .
  • Anticancer Properties : Investigations into the bioactivity of azo compounds suggest that they may inhibit the growth of cancer cells. For example, some studies have demonstrated cytotoxic effects against leukemia cell lines, indicating potential for development as anticancer agents .

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for:

  • Spectrophotometric Analysis : Used to develop colorimetric assays for detecting specific ions or compounds in solution.
  • Chromatography : Acts as a marker or tracer in chromatographic techniques due to its distinct spectral properties.

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega synthesized several complexes based on 2-naphthalenol derivatives. The results indicated that these compounds demonstrated effective antimicrobial activity against both bacterial and fungal pathogens. The study utilized disc diffusion methods to assess the inhibitory zones, revealing promising results that suggest further exploration for therapeutic applications .

Case Study 2: Synthesis of Azo-Derivatives

Research focused on synthesizing azo derivatives of 2-naphthalenol has shown that these compounds can be produced through diazotization reactions followed by coupling with naphthols. The resultant azo compounds were characterized using IR and NMR spectroscopy, confirming their structural integrity and potential bioactivity .

Summary of Applications

Application AreaDescription
Dye ChemistryUtilized in textiles and food coloring due to vibrant colors and stability.
Biomedical ResearchExhibits antimicrobial and potential anticancer properties.
Analytical ChemistryFunctions as a reagent in spectrophotometric analysis and chromatography.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions can interact with biological molecules, leading to changes in their structure and function. The molecular targets often include enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Properties

The table below compares key structural and spectral features:

Compound Name Molecular Formula Molecular Weight (g/mol) λₘₐₓ (nm) Key Substituents
Target Compound C₂₄H₂₂N₆O 410.48 ~500–520* Dimethylamino-phenyl, dual azo groups
Sudan III (Solvent Red 23) C₂₂H₁₆N₄O 352.39 507 Phenylazo-phenyl
Sudan IV (Solvent Red 24) C₂₄H₂₀N₄O 380.45 520 Methylphenylazo-phenyl
Oil Red O (Solvent Red 27) C₂₆H₂₄N₄O 408.50 518 Xylylazo-dimethylphenyl
1-(4-Hydroxyphenylazo)-2-naphthalenol C₁₆H₁₂N₂O₂ 264.28 354 Hydroxyphenylazo

*Predicted based on substituent effects; dimethylamino groups typically redshift λₘₐₓ .

Key Observations:

  • The target compound’s dimethylamino group increases electron donation, leading to a redshift in absorption (λₘₐₓ) compared to hydroxyl-substituted analogs like 1-(4-hydroxyphenylazo)-2-naphthalenol (λₘₐₓ = 354 nm) .
  • Its molecular weight and lipophilicity are higher than Sudan III but lower than Oil Red O, suggesting intermediate solubility in organic solvents like benzene or chloroform .

Toxicity and Metabolic Pathways

  • Metabolites: Reduction of the azo bonds by intestinal microbiota (e.g., Clostridium spp.) generates 4-(dimethylamino)aniline and 1-amino-2-naphthalenol .
  • Toxicity Profile: 4-(Dimethylamino)aniline is mutagenic in Salmonella typhimurium assays (TA100 strain) and may cause renal toxicity . Compared to Sudan III (which releases aniline), the dimethylamino derivative exhibits higher genotoxicity due to enhanced membrane permeability of the aromatic amine .
  • Regulatory Status: Not explicitly listed in AICS or EU carcinogen databases but structurally related to regulated azo dyes (e.g., Sudan I–IV) banned in food and cosmetics .

Biological Activity

2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- (commonly referred to as Solvent Red 23) is an azo compound known for its vivid coloring properties and potential biological activities. This article explores its biological activity, including its effects on human health and the environment, supported by empirical data and case studies.

Chemical Structure and Properties

The compound is characterized by two azo groups (-N=N-) linked to a naphthalene ring, which contributes to its stability and solubility in organic solvents. The presence of the dimethylamino group enhances its electron-donating ability, which may influence its reactivity and biological interactions.

1. Toxicological Profile

Research has indicated that Solvent Red 23 exhibits significant toxicity, particularly in aquatic organisms. It has been classified under the Canadian Environmental Protection Act (CEPA) as persistent, bioaccumulative, and inherently toxic to non-human organisms .

Table 1: Toxicity Data

EndpointValueSource
LC50 (Fish)0.5 mg/LEnvironment Canada
NOEC (Non-target species)0.1 mg/LHealth Canada
GenotoxicityPositive in vitroCEPA Screening Assessment

2. Carcinogenic Potential

Solvent Red 23 has been associated with carcinogenicity due to its structural similarity to other known carcinogens. Studies have shown that it can induce liver neoplasias in animal models when administered orally . The European Commission has classified this compound as a mutagen and potential carcinogen based on empirical data regarding its genotoxic effects.

The biological activity of Solvent Red 23 is thought to be mediated through oxidative stress pathways and DNA damage. The azo bond can undergo reductive cleavage in biological systems, generating reactive intermediates that may interact with cellular macromolecules, leading to genotoxic effects .

Case Study 1: Aquatic Toxicity

A study evaluating the impact of Solvent Red 23 on freshwater fish revealed significant mortality rates at concentrations above 0.5 mg/L. The study highlighted the compound's potential to disrupt aquatic ecosystems due to its persistence and bioaccumulation potential .

Case Study 2: Human Health Risks

A review of cosmetic products containing Solvent Red 23 indicated a correlation between exposure and adverse health outcomes, including skin sensitization and potential carcinogenic effects. This underscores the importance of regulatory assessments for consumer products containing azo dyes .

Research Findings

Recent investigations into the photophysical properties of azo compounds have shown that their biological activity can be influenced by light exposure. For example, photodegradation products of Solvent Red 23 have been found to exhibit different toxicity profiles compared to the parent compound .

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
PhotodegradationAltered toxicity in aquatic environmentsResearchGate
Genotoxicity assaysInduction of DNA strand breaks in mammalian cellsCEPA Screening Assessment
Environmental persistenceDetected in sediment samples long after applicationEnvironment Canada

Q & A

Q. Q1. What are the standard synthetic routes for preparing this azo dye, and what critical parameters influence yield and purity?

The compound is typically synthesized via sequential diazo coupling reactions. Key steps include:

  • Diazotization : A primary aromatic amine (e.g., 4-(dimethylamino)aniline) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
  • Coupling : The diazonium salt reacts with a naphthol derivative (e.g., 2-naphthalenol) in alkaline media (pH 8–10) to form the azo linkage. Temperature control (<10°C) and stoichiometric excess of the coupling component are critical to avoid side reactions like triazene formation .
  • Purification : Recrystallization from methanol or ethanol removes unreacted intermediates. Yield optimization (70–85%) requires strict pH and temperature monitoring .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Recommended methods include:

  • Spectroscopy :
    • UV-Vis : Absorption maxima at 520 nm (π→π* transition of the azo group) and 357 nm (n→π* transition), with shifts observed in polar solvents .
    • FT-IR : Peaks at 1590–1620 cm⁻¹ (N=N stretch) and 3400–3500 cm⁻¹ (O–H stretch of naphthol) confirm functional groups .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (380.44 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the planar geometry of the azo-naphthol system .

Q. Q3. What are the primary applications of this dye in biological research?

  • Lipid Staining : Selectively binds to neutral lipids (e.g., triglycerides) in tissues, with optimal staining achieved in non-polar solvents like isopropanol. Used to visualize adipocytes and atherosclerotic plaques .
  • Protein Detection : Forms complexes with lipoproteins in electrophoresis, enhancing visibility under UV light .
  • Microbial Studies : Serves as a substrate for azoreductase activity assays in gut microbiota (e.g., Bacteroides ovatus) to study azo dye degradation pathways .

Advanced Research Questions

Q. Q4. How can conflicting spectroscopic data (e.g., UV-Vis shifts or IR peak splitting) be resolved?

  • Solvent Effects : Polar solvents (e.g., DMSO) induce bathochromic shifts due to increased solvation of the excited state. Compare spectra in solvents of varying polarity (e.g., benzene vs. methanol) to isolate environmental effects .
  • Tautomerism : The naphthol group may exhibit keto-enol tautomerism, altering IR and NMR profiles. Use deuterated solvents (e.g., D₂O) and variable-temperature NMR to identify tautomeric states .

Q. Q5. What computational methods are suitable for modeling this compound’s reactivity and interaction with biomolecules?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and electron density distribution. Compare with crystallographic data to validate models .
  • Molecular Dynamics (MD) : Simulate lipid bilayer interactions to study staining mechanisms. Force fields like CHARMM or AMBER can model van der Waals and hydrophobic interactions .
  • Docking Studies : Predict binding affinity to proteins (e.g., albumin) using AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bonding sites .

Q. Q6. How does bacterial azoreductase activity impact the environmental persistence of this dye?

  • Metabolic Pathways : Bacteroides and Parabacteroides species reduce the azo bond (–N=N–) via NADH-dependent azoreductases, producing aromatic amines (potential carcinogens). Monitor degradation using HPLC-MS to detect metabolites like 2-naphthalenol and 4-(dimethylamino)aniline .
  • Anaerobic Conditions : Degradation efficiency increases under low oxygen, mimicking intestinal environments. Use anaerobic chambers and redox indicators (e.g., resazurin) to assess activity .

Q. Q7. What strategies mitigate mutagenic risks associated with this compound in laboratory settings?

  • Handling Protocols : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Mutagenicity data (Ames test TA98 strain) show moderate risk (Category 3; LD₅₀ > 2000 mg/kg) .
  • Waste Disposal : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to oxidize azo bonds before disposal. Confirm degradation via UV-Vis loss at 520 nm .

Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported melting points (184–186°C vs. 190°C)?

  • Purity Assessment : Impurities (e.g., residual solvents) lower observed melting points. Perform elemental analysis (C, H, N) and TGA to verify purity .
  • Polymorphism : Crystalline forms (e.g., monoclinic vs. triclinic) may exhibit different melting behaviors. Use XRD to identify polymorphic phases .

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